Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate is a complex organic compound that has been synthesized for potential antiviral and antimicrobial activities Similar compounds have been evaluated for their activity against c-met kinase .
Mode of Action
It is known that similar compounds can intercalate dna . This suggests that Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate may interact with its targets, possibly DNA or proteins, leading to changes in their function.
Biochemical Pathways
Given its potential antiviral and antimicrobial activities , it can be inferred that it may interfere with the replication processes of viruses and bacteria, thereby inhibiting their growth and proliferation.
Result of Action
Similar compounds have shown promising antiviral activity and exhibited cytotoxicity at certain concentrations . This suggests that Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate may have similar effects, potentially leading to the death of virus-infected or bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: The triazoloquinoxaline core can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.
Thioacetylation: The next step involves the introduction of the thioacetyl group. This can be achieved by reacting the triazoloquinoxaline derivative with thioacetic acid under suitable conditions.
Esterification: Finally, the esterification of the resulting compound with methyl benzoate yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Its potential antiviral, antimicrobial, and anticancer properties are of significant interest in drug development
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: A parent compound with similar biological activities.
Pyrimidoquinoxaline: An isostere with comparable antiviral and antimicrobial properties.
Fluoroquinolones: Antibiotics that share structural similarities and antimicrobial activity.
Uniqueness
Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. Its ability to intercalate with DNA and inhibit enzymes makes it a versatile compound for various scientific and medical applications .
Properties
IUPAC Name |
methyl 2-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-12-23-24-18-19(22-15-9-5-6-10-16(15)25(12)18)29-11-17(26)21-14-8-4-3-7-13(14)20(27)28-2/h3-10H,11H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICAKAUNQIGBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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